molecular formula C15H15N3O5 B11935000 3-(2-Aminoethoxy) Thalidomide

3-(2-Aminoethoxy) Thalidomide

Cat. No.: B11935000
M. Wt: 317.30 g/mol
InChI Key: AXEKUDWMPOBTMQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(2-Aminoethoxy) Thalidomide involves several steps, starting from commercially available thalidomide. The key steps include the introduction of the 2-aminoethoxy group. The synthetic route typically involves:

Industrial production methods for thalidomide and its derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

3-(2-Aminoethoxy) Thalidomide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy) Thalidomide involves binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of transcription factors IKZF1 and IKZF3, which are involved in the survival and proliferation of B-cells. This mechanism underlies its anti-cancer and immunomodulatory effects .

Comparison with Similar Compounds

3-(2-Aminoethoxy) Thalidomide is compared with other thalidomide analogues such as lenalidomide and pomalidomide. These compounds share similar core structures but differ in their side chains, leading to variations in their biological activities and therapeutic applications. For example:

The uniqueness of this compound lies in its specific modifications, which may confer distinct biological properties and therapeutic potential .

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

4-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H15N3O5/c16-6-7-23-10-3-1-2-8-12(10)15(22)18(14(8)21)9-4-5-11(19)17-13(9)20/h1-3,9H,4-7,16H2,(H,17,19,20)

InChI Key

AXEKUDWMPOBTMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCN

Origin of Product

United States

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